molecular formula C14H15NO3 B1277605 (3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid CAS No. 878681-51-7

(3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid

Cat. No.: B1277605
CAS No.: 878681-51-7
M. Wt: 245.27 g/mol
InChI Key: MXVKFAWREZCKEO-UHFFFAOYSA-N
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Description

(3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with an acetyl group at the third position and an ethyl group at the seventh position, along with an acetic acid moiety attached to the nitrogen atom of the indole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted aniline with dihydrofuran in the presence of azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions in 1-propanol. This reaction yields the corresponding indole derivative, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and selectivity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of cellular pathways. For instance, it may bind to enzymes or receptors involved in cell signaling, thereby exerting its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-acetyl-7-ethylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-10-5-4-6-11-12(9(2)16)7-15(14(10)11)8-13(17)18/h4-7H,3,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVKFAWREZCKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424606
Record name (3-ACETYL-7-ETHYL-1H-INDOL-1-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878681-51-7
Record name (3-ACETYL-7-ETHYL-1H-INDOL-1-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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